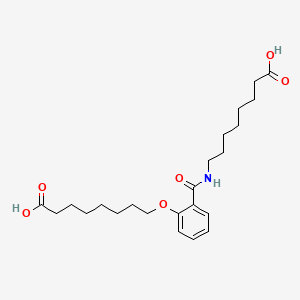
8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid is a complex organic compound characterized by its unique structure, which includes a phenyl group, a carbamoyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid typically involves multi-step organic reactions. One common approach is the esterification of 7-carboxyheptylamine with phenol derivatives under acidic conditions, followed by the subsequent reaction with octanoic acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The process requires precise temperature control and the use of specific solvents to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted phenols and amides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and polymers.
Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of cellular processes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory diseases and metabolic disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating biochemical pathways that are crucial for cellular functions. The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with proteins and receptors involved in metabolic processes.
Comparison with Similar Compounds
Caffeic Acid: A phenolic compound with antioxidant properties.
Octanoic Acid: A fatty acid used in various industrial applications.
7-Carboxyheptylamine: An amine derivative used in organic synthesis.
Uniqueness: 8-(2-((7-Carboxyheptyl)carbamoyl)phenoxy)octanoic Acid stands out due to its complex structure and potential multifaceted applications. Unlike simpler compounds, its unique combination of functional groups allows for diverse chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its properties and harness its full potential.
Properties
Molecular Formula |
C23H35NO6 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
8-[[2-(7-carboxyheptoxy)benzoyl]amino]octanoic acid |
InChI |
InChI=1S/C23H35NO6/c25-21(26)15-7-3-1-5-11-17-24-23(29)19-13-9-10-14-20(19)30-18-12-6-2-4-8-16-22(27)28/h9-10,13-14H,1-8,11-12,15-18H2,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
JICXCESWRPGEIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)OCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















